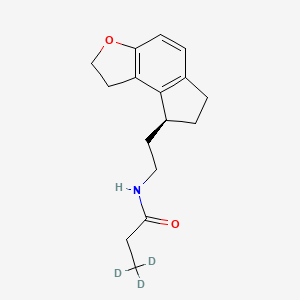

Ramelteon-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramelteon-d3 involves the incorporation of deuterium atoms into the Ramelteon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ramelteon-d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterium-labeled alcohols .

Scientific Research Applications

Ramelteon-d3 is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:

Chemistry: Used in studies involving reaction mechanisms and kinetics.

Biology: Employed in research on melatonin receptors and circadian rhythms.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Ramelteon.

Industry: Applied in the development of new therapeutic agents targeting sleep disorders.

Mechanism of Action

Ramelteon-d3 exerts its effects by acting as a melatonin receptor agonist. It has a high affinity for the MT1 and MT2 receptors located in the brain’s suprachiasmatic nucleus, which regulates the sleep-wake cycle. By binding to these receptors, this compound mimics the effects of melatonin, promoting sleep onset and maintaining circadian rhythm .

Comparison with Similar Compounds

Similar Compounds

Tasimelteon: Another melatonin receptor agonist with high affinity for MT1 and MT2 receptors.

Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used as an antidepressant.

Prolonged-release Melatonin: Used to treat sleep disorders with a longer duration of action compared to immediate-release melatonin

Uniqueness

Ramelteon-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .

Biological Activity

Ramelteon-d3 is a deuterated form of ramelteon, a melatonin receptor agonist primarily used for the treatment of insomnia. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound acts as a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the brain. This interaction modulates the sleep-wake cycle by inhibiting neuronal firing in the SCN, effectively promoting sleep without the sedative effects commonly associated with benzodiazepine receptor agonists (BzRAs) .

Key Mechanisms:

- MT1 Receptor Activation: Primarily responsible for promoting sleep by inhibiting arousal signals.

- MT2 Receptor Activation: Involved in regulating circadian rhythms.

2. Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to those of its parent compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 1.8% |

| Peak Plasma Concentration (Cmax) | 0.75 hours post-administration |

| Volume of Distribution | 73.6 L |

| Protein Binding | 82% (primarily to albumin) |

| Major Metabolite | M-II (active) |

This compound undergoes extensive first-pass metabolism, primarily via CYP1A2, with significant interindividual variability in absorption and elimination .

3. Clinical Efficacy

The efficacy of this compound has been evaluated in various clinical studies. A pivotal study demonstrated that ramelteon significantly reduced sleep latency compared to placebo over a treatment duration of six months:

- Study Design: Randomized, double-blind, placebo-controlled trial.

- Population: Adults with chronic insomnia.

- Results:

4. Safety Profile

This compound is generally well-tolerated with a low incidence of adverse effects. The most common side effects reported include mild to moderate drowsiness and dizziness. Importantly, there are no significant withdrawal symptoms upon cessation of treatment .

5. Case Studies

Several case studies have highlighted the therapeutic potential of this compound beyond insomnia:

- Case Study 1: A study involving patients with autism spectrum disorder reported improvements in nocturnal symptoms when treated with ramelteon .

- Case Study 2: In a trial assessing jet lag recovery, participants showed reduced sleep onset latency when administered ramelteon prior to bedtime during eastward travel across multiple time zones .

6. Conclusion

This compound represents a promising advancement in the treatment of insomnia and related disorders due to its selective action on melatonin receptors and favorable safety profile. Ongoing research will further elucidate its full therapeutic potential and applications in various patient populations.

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

262.36 g/mol |

IUPAC Name |

3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3 |

InChI Key |

YLXDSYKOBKBWJQ-JHFOHIRNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.